1-(2,4-Dichlorophenyl)-N-1-piperidinyl-4-[[(1-pyrrolidinylsulfonyl)amino]methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]-2-thienyl]-1H-pyrazole-3-carboxamide, also known as DBPR211, is a synthetic compound investigated for its potential as a peripherally restricted cannabinoid 1 (CB1) inverse agonist. [] This classification means it binds to the CB1 receptor and blocks the action of endocannabinoids, naturally occurring compounds that activate these receptors. [] Its potential to act primarily outside the central nervous system is particularly relevant to minimizing psychoactive side effects often associated with CB1 receptor manipulation. [] Research on DBPR211 focuses on understanding its pharmacological profile and therapeutic potential, particularly in conditions where modulation of the endocannabinoid system outside the brain shows promise.
CB1-IN-1 is classified as a synthetic cannabinoid derivative, which are compounds designed to interact selectively with cannabinoid receptors. These synthetic derivatives are often developed to enhance therapeutic efficacy while minimizing adverse effects associated with natural cannabinoids. The specific structural characteristics of CB1-IN-1 contribute to its unique binding affinity and functional profile at the CB1 receptor.
The synthesis of CB1-IN-1 involves multiple steps that typically include the use of click chemistry, a highly efficient method for forming carbon-carbon bonds. This technique allows for the regioselective synthesis of compounds with high yields and purity. For example, one study reported the synthesis of various triazole derivatives through this method, achieving yields between 50% to 76% .
In addition to click chemistry, other synthetic routes may involve the use of various reagents and solvents under controlled conditions to ensure optimal reaction outcomes. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC) are commonly employed to characterize the synthesized compounds, confirming their structure and purity .
The molecular structure of CB1-IN-1 can be characterized by its specific functional groups that interact with the CB1 receptor. Detailed structural analysis typically involves NMR spectroscopy, which provides insights into the arrangement of atoms within the molecule. For instance, shifts in chemical environments observed in NMR spectra can indicate the presence of substituents on aromatic rings, which are crucial for receptor binding .
Data from studies indicate that alterations in substituent positions significantly affect binding affinities at the CB1 receptor. For example, varying chlorine substitutions on indole derivatives have shown different binding affinities due to electronic effects .
CB1-IN-1 undergoes various chemical reactions that can influence its pharmacological properties. The interactions with the CB1 receptor involve complex binding mechanisms where conformational changes in the receptor may lead to different signaling pathways being activated or inhibited.
Reactions involving CB1-IN-1 can also include metabolic transformations that occur within biological systems, affecting its bioavailability and efficacy. Understanding these reactions is crucial for predicting how modifications to the compound's structure might enhance its therapeutic potential.
The mechanism of action for CB1-IN-1 primarily involves its binding affinity for the CB1 receptor. Upon binding, it activates intracellular signaling pathways that modulate neurotransmitter release. This activation can lead to various physiological responses, such as analgesia or alterations in appetite.
Studies have shown that modulation of the CB1 receptor can influence downstream signaling cascades such as the phosphoinositide 3-kinase/Akt/mammalian target of rapamycin (PI3K/Akt/mTOR) pathway, which is involved in cell growth and metabolism . The precise mechanism may vary depending on whether CB1-IN-1 acts as an agonist or antagonist at this receptor.
The physical properties of CB1-IN-1 include its solubility, melting point, and stability under various conditions. For instance, solubility in organic solvents is often assessed during synthesis to determine optimal conditions for purification.
Chemical properties such as pKa values can provide insights into its ionization state at physiological pH, which is crucial for understanding its pharmacokinetics. Additionally, lipophilicity measured by log P values can indicate how well the compound may penetrate biological membranes .
CB1-IN-1 has potential applications in scientific research related to cannabinoid pharmacology. Its ability to modulate CB1 receptor activity makes it a candidate for studying various neurological conditions and therapeutic strategies aimed at treating disorders influenced by endocannabinoid signaling.
Furthermore, ongoing research into allosteric modulation of cannabinoid receptors suggests that compounds like CB1-IN-1 could lead to safer therapeutic options by providing more nuanced control over receptor activity compared to traditional agonists or antagonists .
CB1 is a Class A G protein-coupled receptor (GPCR) characterized by seven transmembrane α-helices (TMH1–TMH7), an extracellular N-terminus, and an intracellular C-terminus. The ligand-binding pocket is primarily formed by TMH2, TMH3, TMH5, TMH6, and TMH7, creating a hydrophobic cavity that accommodates lipid-based ligands like endocannabinoids (e.g., anandamide, 2-AG) and synthetic compounds such as CB1-IN-1 [1] [6]. Key residues critical for ligand interaction include:
The crystal structure of CB1 bound to the antagonist AM6538 (PDB ID: 5TGZ) revealed that the binding pocket extends 11 Å into the transmembrane bundle, allowing deep insertion of ligands like CB1-IN-1 [6]. This compound’s pyrazole core likely occupies a subpocket near TMH3/TMH6, while its halogenated phenyl group extends toward EL2 (extracellular loop 2), enhancing binding affinity.
Table 1: Key Residues in CB1 Ligand-Binding Pocket
Residue | Position | Role in Ligand Binding |
---|---|---|
Lys192 | TMH3.28 | Salt bridge formation |
Phe200 | TMH3.36 | π-π stacking |
Trp356 | TMH6.48 | Hydrophobic interaction |
Ser383 | TMH7.39 | Hydrogen bonding |
CB1 harbors allosteric sites distinct from its orthosteric pocket, enabling fine-tuned modulation of receptor activity. Negative allosteric modulators (NAMs; e.g., Org27569) bind near the N-terminus/TMH1–TMH2 interface, stabilizing an inactive conformation that reduces agonist efficacy without blocking orthosteric binding [2] [7]. Key dynamics include:
CB1 forms homodimers and heterodimers with other GPCRs, altering pharmacology and signaling:
Heterodimerization expands CB1-IN-1’s functional scope: In CB1–μOR complexes, CB1-IN-1 may block CB1 signaling without disrupting μOR activity, enabling pathway-specific modulation [5] [7].
Table 2: CB1 Heterodimer Partners and Functional Consequences
Heterodimer Partner | Signaling Outcome | Tissue Localization |
---|---|---|
D2 Dopamine Receptor | Enhanced Gi/o coupling; reduced cAMP | Basal ganglia, striatum |
β2-Adrenoceptor | Altered ERK/CREB phosphorylation | Trabecular meshwork (eye) |
μ-Opioid Receptor | Cross-internalization; modified arrestin bias | Periaqueductal gray, brainstem |
CB1-IN-1 primarily inhibits Gαi/o signaling, but coupling varies by cell type:
CB1-IN-1 antagonism alters β-arrestin interactions:
CB1-IN-1’s high affinity enables precise mapping of CB1 distribution:
CB1-IN-1 suppresses basal CB1 activity in systems with high constitutive signaling (e.g., globus pallidus), clarifying tonic endocannabinoid roles in motor control [1] [10].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: